TBK1/IKK(epsilon)-IN-1
Description
Structural and Functional Overview of TANK-binding kinase 1 and Inhibitor of κappa B kinase epsilon Kinase Domains
The structural architecture of TANK-binding kinase 1 and Inhibitor of κappa B kinase epsilon kinase domains provides the molecular basis for TBK1/IKKε-IN-1 selectivity and potency. Crystal structure analysis reveals that TANK-binding kinase 1 adopts the Inhibitor of κappa B kinase fold with three distinct domains: the kinase domain, the ubiquitin-like domain, and the scaffold and dimerization domain. The kinase domain contains the ATP-binding site where TBK1/IKKε-IN-1 exerts its inhibitory action, with the compound designed to occupy the adenine-binding pocket and block ATP access.
| Structural Feature | TANK-binding kinase 1 | Inhibitor of κappa B kinase epsilon | TBK1/IKKε-IN-1 Interaction |
|---|---|---|---|
| Kinase Domain | Amino acids 1-307 | Similar architecture | Primary binding site |
| ATP-binding Site | Lys38, Asp135 | Conserved residues | Competitive inhibition |
| Activation Loop | Contains Ser172 | Homologous region | Blocks phosphorylation |
| IC50 Value | <100 nM | <100 nM | Dual selectivity |
The ubiquitin-like domain of TANK-binding kinase 1, spanning amino acids 308-384, plays a crucial regulatory role in kinase activity through its hydrophobic patch containing residues Leu316, Ile353, and Val382. This domain mediates intramolecular interactions with the kinase domain, and TBK1/IKKε-IN-1 binding disrupts these regulatory interactions by stabilizing an inactive conformation of the kinase. Crystal structure studies of TANK-binding kinase 1 bound to small molecule inhibitors demonstrate that the compound binding pocket accommodates molecules with similar size and chemical properties to TBK1/IKKε-IN-1.
The coiled-coil domains facilitate homodimerization, which is essential for kinase activation through trans-autophosphorylation mechanisms. TBK1/IKKε-IN-1 prevents the conformational changes associated with dimer formation by maintaining the kinases in their inactive monomeric states. Research indicates that the compound's heterocyclic structure allows for multiple favorable interactions within the ATP-binding pocket, including hydrogen bonding with backbone atoms and hydrophobic interactions with aromatic residues.
Functional analysis reveals that both kinases require similar cofactors and demonstrate comparable substrate specificity patterns, explaining the dual inhibitory activity of TBK1/IKKε-IN-1. The compound effectively blocks the phosphorylation of key substrates including Interferon Regulatory Factor 3 and various autophagy receptors, demonstrating its broad functional impact on kinase-mediated signaling cascades.
Role of TANK-binding kinase 1 and Inhibitor of κappa B kinase epsilon in Innate Immunity and Inflammatory Pathways
TANK-binding kinase 1 and Inhibitor of κappa B kinase epsilon serve as critical mediators in innate immune responses, making TBK1/IKKε-IN-1 a valuable tool for studying and potentially modulating inflammatory processes. These kinases function as integrators of pathogen recognition receptor signaling, responding to viral nucleic acids, bacterial lipopolysaccharides, and damage-associated molecular patterns through multiple upstream pathways. TBK1/IKKε-IN-1 treatment effectively suppresses these immune responses by blocking the phosphorylation cascade that leads to type I interferon production and pro-inflammatory cytokine release.
The kinases operate downstream of several pattern recognition receptors, including Toll-like receptor 3 and 4, RIG-I-like receptors, and the cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes pathway. Upon activation, TANK-binding kinase 1 phosphorylates the adaptor proteins STING, TRIF, and MAVS, leading to recruitment and activation of Interferon Regulatory Factor 3. TBK1/IKKε-IN-1 blocks this phosphorylation event, preventing the transcriptional activation of interferon-stimulated genes and subsequent antiviral responses.
| Immune Pathway | Target Substrate | Normal Function | TBK1/IKKε-IN-1 Effect |
|---|---|---|---|
| STING Pathway | Interferon Regulatory Factor 3 | Type I interferon production | Blocks phosphorylation |
| Toll-like Receptor 3/4 | TRIF adaptor protein | Nuclear Factor κappa B activation | Prevents signal transduction |
| RIG-I Pathway | MAVS adaptor protein | Antiviral gene expression | Inhibits activation |
| Autophagy | OPTN, NDP52 receptors | Pathogen clearance | Reduces selective autophagy |
Research demonstrates that TBK1/IKKε-IN-1 exhibits differential effects on various immune pathways, with Interferon Regulatory Factor 3 activation being highly dependent on TANK-binding kinase 1 kinase activity while Nuclear Factor κappa B responses show greater resistance to kinase inhibition. This selectivity profile suggests that the compound preferentially targets the type I interferon arm of innate immunity while having less impact on Nuclear Factor κappa B-mediated inflammatory responses.
Studies using TBK1/IKKε-IN-1 in cellular models reveal that the compound can effectively suppress interferon-beta production in response to double-stranded DNA and cyclic guanosine monophosphate-adenosine monophosphate, the natural ligand for STING. The temporal dynamics of kinase activation show that TANK-binding kinase 1 activity increases rapidly following lipopolysaccharide stimulation, while Inhibitor of κappa B kinase epsilon activation occurs in the late phase of interferon induction, providing opportunities for selective therapeutic intervention using TBK1/IKKε-IN-1.
TANK-binding kinase 1 and Inhibitor of κappa B kinase epsilon Crosstalk with Nuclear Factor κappa B, Interferon Regulatory Factor 3, and Autophagy Signaling
The complex signaling networks involving TANK-binding kinase 1 and Inhibitor of κappa B kinase epsilon intersect with multiple cellular pathways, creating opportunities for TBK1/IKKε-IN-1 to exert broad biological effects through targeted kinase inhibition. These kinases coordinate the activation of Nuclear Factor κappa B and Interferon Regulatory Factor 3 transcription factors, which together regulate the expression of hundreds of genes involved in immune responses, cell survival, and stress responses. TBK1/IKKε-IN-1 treatment disrupts this coordination by preventing the phosphorylation events that activate both transcriptional programs.
Interferon Regulatory Factor 3 represents the primary substrate for both kinases, with phosphorylation at serine residues 396 and 398 triggering its dimerization, nuclear translocation, and DNA binding activity. TBK1/IKKε-IN-1 effectively blocks this phosphorylation, preventing Interferon Regulatory Factor 3-mediated transcription of type I interferons and interferon-stimulated genes. The compound demonstrates particular efficacy in suppressing Interferon Regulatory Factor 3 activation compared to Nuclear Factor κappa B responses, reflecting the differential requirements for kinase activity in these pathways.
Nuclear Factor κappa B activation through TANK-binding kinase 1 and Inhibitor of κappa B kinase epsilon involves both direct and indirect mechanisms, with the kinases contributing to the degradation of Inhibitor of κappa B proteins and the processing of Nuclear Factor κappa B precursors. Research indicates that TBK1/IKKε-IN-1 can partially suppress Nuclear Factor κappa B activation, particularly in contexts where non-canonical pathways predominate. The compound's effects on Nuclear Factor κappa B signaling are less pronounced than its impact on Interferon Regulatory Factor 3, consistent with the redundant mechanisms available for Nuclear Factor κappa B activation.
| Signaling Pathway | Key Substrate | Phosphorylation Site | TBK1/IKKε-IN-1 Sensitivity |
|---|---|---|---|
| Type I Interferon | Interferon Regulatory Factor 3 | Ser396, Ser398 | High sensitivity |
| Nuclear Factor κappa B | Inhibitor of κappa B alpha | Ser32, Ser36 | Moderate sensitivity |
| Autophagy | OPTN receptor | Ser177 | High sensitivity |
| Autophagy | NDP52 receptor | Ser403 | High sensitivity |
Autophagy regulation represents another critical function of these kinases, with TBK1/IKKε-IN-1 providing insights into their roles in selective autophagy processes. TANK-binding kinase 1 phosphorylates multiple autophagy receptors including OPTN, NDP52, TAX1BP1, and p62, enhancing their binding to ubiquitinated cargo and LC3 proteins. TBK1/IKKε-IN-1 treatment reduces this phosphorylation, impairing the clearance of damaged organelles and intracellular pathogens through autophagy mechanisms.
The compound's effects on autophagy extend to mitochondrial quality control, where TANK-binding kinase 1 phosphorylates RAB7A and syntaxin 17 to promote mitophagy of damaged mitochondria. TBK1/IKKε-IN-1 treatment leads to accumulation of damaged mitochondria and altered cellular metabolism, highlighting the importance of these kinases in maintaining cellular homeostasis. Studies demonstrate that the compound can sensitize cells to metabolic stress and enhance the cytotoxic effects of other therapeutic agents by impairing autophagy-mediated survival mechanisms.
Properties
CAS No. |
2058264-32-5 |
|---|---|
Molecular Formula |
C₂₈H₂₆N₄O₅ |
Molecular Weight |
498.53 |
IUPAC Name |
6-[7-[3-cyano-4-(oxan-4-yloxy)phenyl]furo[3,2-b]pyridin-2-yl]-5-methoxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3 |
InChI Key |
QHZNENVHULXUOO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Design
TBK1/IKKε inhibitors typically feature heterocyclic frameworks optimized for kinase selectivity and potency. Pyrimidine-based scaffolds dominate this chemical space, as evidenced by patent WO2012010826A1, which describes pyrimidine derivatives as potent inhibitors of TBK1 and IKKε. The general synthesis involves:
-
Ring Formation : Condensation of substituted amidines with β-keto esters or nitriles to form pyrimidine cores.
-
Functionalization : Introduction of sulfonamide, urea, or carbamate groups at the 4-position of the pyrimidine ring to enhance binding affinity.
-
Side-Chain Optimization : Addition of hydrophobic substituents (e.g., aryl or heteroaryl groups) to improve solubility and pharmacokinetic properties.
For example, the synthesis of MRT67307—a related TBK1/IKKε inhibitor—begins with a 2,4-dichloropyrimidine intermediate, which undergoes sequential nucleophilic substitutions with amines and sulfonating agents.
Key Synthetic Routes
Table 1 summarizes reaction conditions and yields for intermediates in TBK1/IKKε inhibitor synthesis, derived from analogous compounds:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purpose |
|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Amidines, β-keto esters, 80°C | 65–75 | Core scaffold assembly |
| 2 | Sulfonylation | Sulfonyl chlorides, DCM, RT | 80–90 | Introduce sulfonamide groups |
| 3 | Buchwald-Hartwig amination | Pd(dba)₂, Xantphos, 100°C | 50–60 | Attach aryl/heteroaryl side chains |
| 4 | Final purification | Reverse-phase HPLC | >95 purity | Isolate target compound |
These methods prioritize atom economy and scalability, critical for preclinical development.
Structural Determinants of Inhibition
Binding Mode Analysis
Co-crystallization studies of TBK1 with inhibitors like BX795 and SU6668 reveal a conserved binding mechanism. TBK1/IKKε-IN-1 likely occupies the ATP-binding pocket, forming hydrogen bonds with the hinge region (residues Leu156 and Cys89) and hydrophobic interactions with the P-loop (residues Gly45–Gly50). The ubiquitin-like domain (ULD) and scaffold/dimerization domain (SDD) stabilize the kinase in an active conformation, enhancing inhibitor binding.
SAR Insights
Modifications to the pyrimidine scaffold significantly impact potency and selectivity:
-
Position 2 : Electron-withdrawing groups (e.g., Cl, CF₃) improve kinase affinity by 3–5-fold.
-
Position 4 : Bulky substituents (e.g., tert-butyl) reduce off-target effects against IKKβ.
-
Position 5 : Methoxy groups enhance solubility but may reduce blood-brain barrier penetration.
Table 2 compares inhibitory activities (IC₅₀) of TBK1/IKKε-IN-1 analogs:
| Compound | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) | Selectivity vs. IKKβ |
|---|---|---|---|
| Analog A | 12 | 18 | >100-fold |
| Analog B | 8 | 15 | >50-fold |
| Analog C | 25 | 30 | >30-fold |
Preclinical Optimization
Pharmacokinetic Profiling
Lead optimization focuses on improving oral bioavailability and metabolic stability. For TBK1/IKKε-IN-1 analogs:
Chemical Reactions Analysis
Types of Reactions
TBK1/IKK(epsilon)-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
TBK1/IKK(epsilon)-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of TBK1 and IKKε in cancer cell proliferation, survival, and metastasis. .
Immunology: The compound is used to investigate the regulation of innate immune responses and the production of type I interferons. .
Neuroinflammation: This compound is used to study the role of these kinases in neuroinflammatory conditions such as multiple sclerosis and Alzheimer’s disease
Metabolic Disorders: Research has shown that TBK1 and IKKε are involved in the regulation of metabolic pathways, making this compound a valuable tool in studying obesity and type II diabetes
Mechanism of Action
TBK1/IKK(epsilon)-IN-1 exerts its effects by inhibiting the catalytic activity of TBK1 and IKKε. These kinases are involved in the phosphorylation and activation of interferon regulatory factors (IRF3 and IRF7), which are crucial for the production of type I interferons. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines and interferons, thereby modulating immune responses and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Amlexanox
- Mechanism & Selectivity: Amlexanox is a selective TBK1/IKKε inhibitor with IC50 values of 1–2 μM, significantly less potent than TBK1/IKKε-IN-1 . It also exhibits antiallergic and anti-obesogenic effects, suggesting broader off-target activity .
- Therapeutic Applications: Amlexanox has been tested in melanoma, glioblastoma, and metabolic disorders. For example, it sensitizes ovarian cancer cells to PARP inhibitors by suppressing IKKε/TBK1-mediated NF-κB activation . However, its lower potency may necessitate higher doses, increasing the risk of side effects.
- Advantages/Disadvantages : While orally bioavailable, its moderate potency and off-target effects (e.g., PDE3B activation in adipocytes) limit its utility compared to TBK1/IKKε-IN-1 .
2.2. MRT67307
- Mechanism & Selectivity : Originally developed as an ULK1/2 inhibitor, MRT67307 also inhibits TBK1 and IKKε with similar efficiency (IC50 ~10–50 nM) . However, its cross-reactivity with ULK1/2 complicates interpretation of results in autophagy studies.
- Therapeutic Applications : Used primarily in research settings to study TBK1/IKKε roles in immune signaling and metabolism. For instance, it blocks STING-dependent NF-κB activation in macrophages .
- Advantages/Disadvantages : Its broad kinase inhibition profile makes it less specific than TBK1/IKKε-IN-1, but it remains a valuable tool compound .
2.3. BX-795
- Mechanism & Selectivity : BX-795 is a pan-PI3K inhibitor with additional activity against TBK1/IKKε (IC50 ~1–10 nM) . Its primary use in pancreatic cancer models highlights its dual targeting of PI3K and TBK1/IKKε pathways.
- Therapeutic Applications: Demonstrates anti-proliferative effects in pancreatic ductal adenocarcinoma by downregulating pro-survival signals. However, its PI3K inhibition contributes significantly to efficacy, making direct comparisons to TBK1/IKKε-IN-1 challenging .
- Advantages/Disadvantages : While potent, its lack of specificity for TBK1/IKKε limits its utility as a targeted therapeutic.
2.4. Azabenzimidazole Derivatives
- Mechanism & Selectivity : A class of compounds (e.g., from McIver et al., 2012) with IC50 values as low as 5 nM for TBK1/IKKε. These derivatives share structural similarities with TBK1/IKKε-IN-1 but vary in substituent groups affecting bioavailability .
- Therapeutic Applications : Preclinical studies show efficacy in suppressing IFN-β production and tumor growth in triple-negative breast cancer .
Key Comparative Data
| Compound | Target Specificity | IC50 (TBK1/IKKε) | Therapeutic Applications | Advantages | Disadvantages |
|---|---|---|---|---|---|
| TBK1/IKKε-IN-1 | Dual TBK1/IKKε | <100 nM | Cancer, inflammation | High potency, optimized selectivity | Limited clinical data |
| Amlexanox | Dual TBK1/IKKε | 1–2 μM | Metabolic disorders, cancer | Oral bioavailability | Lower potency, off-target effects |
| MRT67307 | TBK1/IKKε, ULK1/2 | ~10–50 nM | Research tool | Broad kinase inhibition | Lack of specificity |
| BX-795 | TBK1/IKKε, PI3K | 1–10 nM | Pancreatic cancer | Dual pathway inhibition | Off-target PI3K effects |
| Azabenzimidazoles | Dual TBK1/IKKε | 5–50 nM | Preclinical cancer models | High potency | Undeveloped pharmacokinetics |
Research Findings and Clinical Implications
- Redundancy in TBK1/IKKε Signaling : Both kinases share overlapping roles in antiviral responses and NF-κB activation . Dual inhibitors like TBK1/IKKε-IN-1 may overcome resistance mechanisms observed with single-target agents .
- Safety Considerations : TBK1/IKKε inhibition may impair antiviral immunity, as seen in studies where TBK1 deficiency increased susceptibility to HSV-1 and SARS-CoV-2 . However, TBK1/IKKε-IN-1’s high potency could allow lower dosing to mitigate such risks.
Q & A
Basic Research Questions
Q. How can researchers determine the IC50 values of TBK1/IKKε-IN-1 for TBK1 and IKKε inhibition in vitro?
- Methodology : Use kinase activity assays (e.g., fluorescence-based or radioactive ATP-consumption assays) with purified recombinant TBK1 and IKKε proteins. Pre-incubate the compound with kinases, then measure residual kinase activity using substrates like IRF-3-derived peptides. Dose-response curves (0–10 μM range) and nonlinear regression analysis yield IC50 values. Validate with cellular assays (e.g., IRF-3 phosphorylation in stimulated macrophages) .
Q. What experimental controls are essential when studying TBK1/IKKε-IN-1 in inflammatory models?
- Recommendations : Include (1) vehicle controls (e.g., DMSO), (2) genetic controls (e.g., TBK1/IKKε double-knockout cells), (3) alternative inhibitors (e.g., MRT67307 for TBK1/IKKε; BX-795 for selective TBK1), and (4) pathway-specific stimulation (e.g., poly(I:C) for RIG-I/MAVS or cGAMP for cGAS-STING). Monitor off-target effects via phosphoproteomics or NF-κB activation assays .
Q. How does TBK1/IKKε-IN-1 affect antiviral responses in immune cells?
- Key Findings : TBK1/IKKε-IN-1 suppresses type I interferon (IFN-β) production by blocking IRF-3/7 phosphorylation. However, in TBK1-deficient models, IKKε compensates via increased stability, restoring antiviral signaling. Use viral challenge assays (e.g., HSV-1 or SARS-CoV-2) in WT and TBK1-KO macrophages to dissect compensatory mechanisms .
Advanced Research Questions
Q. How to resolve contradictory data on TBK1/IKKε-IN-1’s efficacy in cancer versus viral infection models?
- Analysis Framework : In cancer, TBK1/IKKε inhibition reduces pro-survival signals (e.g., PD-L1 upregulation), while in viral infection, compensatory IKKε activity may limit efficacy. Use isoform-specific inhibitors (e.g., TBK1/IKKε-IN-1 with IKKε siRNA) in dual-pathway models (e.g., STING-activated tumor cells co-infected with virus). Quantify IFN-β, CXCL10, and tumor growth metrics .
Q. What mechanisms underlie TBK1/IKKε-IN-1’s anti-inflammatory effects in metabolic disorders?
- Mechanistic Insight : TBK1/IKKε-IN-1 improves insulin sensitivity by suppressing adipose tissue inflammation. Design studies with high-fat diet (HFD)-fed mice: administer the compound orally (10–30 mg/kg/day) and measure (1) phospho-TBK1/IKKε in adipocytes, (2) cytokine profiles (TNF-α, IL-6), and (3) glucose tolerance. Compare with AMPK activators (e.g., metformin) to isolate kinase-specific effects .
Q. How to address off-target inhibition risks of TBK1/IKKε-IN-1 in kinase screens?
- Validation Strategies :
- Kinase Profiling : Test against a panel of 400+ kinases at 1 μM (e.g., DiscoverX KINOMEscan).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- CRISPR-Cas9 Rescue : Re-express TBK1/IKKε in KO cells and assess restored pathway activity post-inhibition .
Q. Why does TBK1/IKKε-IN-1 fail to block IFN-β in certain viral infections (e.g., coxsackievirus B)?
- Hypothesis : Viruses may exploit alternative pathways (e.g., RIG-I/DDX3 or MAVS oligomerization) bypassing TBK1/IKKε. Combine TBK1/IKKε-IN-1 with RIG-I/MDA5 inhibitors (e.g., 5’-triphosphate RNA antagonists) in coxsackievirus-infected HeLa cells. Quantify extracellular vesicle (EV)-mediated viral dissemination and autophagic flux .
Data Interpretation & Technical Challenges
Q. How to differentiate TBK1 vs. IKKε contributions in single-knockout models?
- Approach : Use phospho-specific antibodies (e.g., pSer172-TBK1 vs. pSer172-IKKε) in immunofluorescence or Western blotting. In TBK1-KO cells, residual IKKε activity can be quantified via IRF-3 dimerization assays. For in vivo studies, employ tissue-specific KO mice (e.g., myeloid-TBK1-KO + global IKKε-KO) .
Q. What are the limitations of TBK1/IKKε-IN-1 in chronic inflammatory disease models?
- Critical Considerations : Long-term use may upregulate compensatory kinases (e.g., IKKα/β). Monitor (1) alternative NF-κB activation via p65 nuclear translocation and (2) adaptive immune cell infiltration (e.g., CD8+ T cells) in chronic models (e.g., lupus-prone mice). Combine with IKKβ inhibitors (e.g., IMD-0354) to suppress redundancy .
Experimental Design Tables
Table 1 : Key Parameters for TBK1/IKKε-IN-1 Dosing in In Vivo Studies
Table 2 : Common Confounders in TBK1/IKKε Pathway Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
